molecular formula C12H12ClN B1338346 1-Acenaphthenamine hydrochloride CAS No. 5668-66-6

1-Acenaphthenamine hydrochloride

Cat. No.: B1338346
CAS No.: 5668-66-6
M. Wt: 205.68 g/mol
InChI Key: UPIABGRPUYYFBX-UHFFFAOYSA-N
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Description

1-Acenaphthenamine hydrochloride, also known as 1-aminotetralin hydrochloride, is an organic compound with the molecular formula C12H12ClN and a molecular weight of 205.68 g/mol. It is primarily used in various scientific experiments and research and development purposes.

Preparation Methods

The synthetic routes for 1-Acenaphthenamine hydrochloride typically involve the reaction of acenaphthene with ammonia or amines under specific conditions. Industrial production methods may include the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

1-Acenaphthenamine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acenaphthoquinone derivatives, while reduction can produce acenaphthenol derivatives .

Scientific Research Applications

1-Acenaphthenamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acenaphthenamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Acenaphthenamine hydrochloride can be compared with other similar compounds, such as:

    Acenaphthoquinone: Used in the synthesis of heterocyclic compounds and has applications in photochemistry.

    1-Acenaphthenone: Involved in reactions like the Leuckart reaction, producing various nitrogen-containing compounds.

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in certain contexts .

Properties

IUPAC Name

1,2-dihydroacenaphthylen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h1-6,11H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIABGRPUYYFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5668-66-6
Record name 5668-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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